molecular formula C11H18ClNO3 B12103560 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride

Cat. No.: B12103560
M. Wt: 247.72 g/mol
InChI Key: HGKFCHWTGSFUIY-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is a synthetic organic compound featuring a propanolamine backbone substituted with a 2,3-dimethoxyphenyl group at the β-carbon and an amino group at the α-carbon, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H

InChI Key

HGKFCHWTGSFUIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CCO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-(2,3-dimethoxyphenyl)-2-propanol with carbamate under appropriate reaction conditions . The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The hydrochloride salt is synthesized via protonation of the free base using hydrogen chloride in 2-propanol. This reaction proceeds with a 58% yield under optimized conditions .

Key Reaction:

Free base+HCl in 2 propanol Hydrochloride salt\text{Free base}+\text{HCl in 2 propanol }\rightarrow \text{Hydrochloride salt}

ParameterValueSource
Solvent2-propanol
Reaction Temperature25°C
Yield58%
Melting Point137–138°C (crystallized)

Acylation Reactions

The amino group undergoes nucleophilic acylation with reagents like acetic anhydride or acyl chlorides.

Example Reaction:

NH2 compound+Ac2ODMAP CH2Cl2Ac NH compound\text{NH}_2\text{ compound}+\text{Ac}_2\text{O}\xrightarrow{\text{DMAP CH}_2\text{Cl}_2}\text{Ac NH compound}

ReagentConditionsProductYieldSource
Acetic anhydrideDMAP, CH2_2Cl2_2, 25°CAcetylated derivative85%
Benzoyl chloridePyridine, 0°CBenzoylated derivative78%

Oxidation Reactions

The hydroxyl group is oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

Oxidation Pathways:

  • Primary Alcohol → Carboxylic Acid : Using KMnO4_4/H2_2SO4_4 .

  • Controlled Oxidation → Ketone : Employing pyridinium chlorochromate (PCC).

Oxidizing AgentProductTemperatureNotesSource
KMnO4_4 (acidic)3-Keto derivative80°CRequires acidic medium
PCCKetone intermediate25°CMild conditions

Substitution Reactions

The methoxy groups on the aromatic ring undergo electrophilic substitution or demethylation.

Nitration

Nitration occurs at the para position relative to methoxy groups due to their activating effect .

Reaction Conditions:

HNO3/H2SO4,05°C\text{HNO}_3/\text{H}_2\text{SO}_4,0–5°C

ProductYieldRegioselectivitySource
3-Amino-3-(2,3-dimethoxy-5-nitrophenyl)propan-1-ol62%Para-selective

Demethylation

Methoxy groups are cleaved using HBr/acetic acid to yield dihydroxy derivatives .

ReagentConditionsProductYieldSource
48% HBrReflux, 4 h3-Amino-3-(2,3-dihydroxyphenyl)propan-1-ol71%

Peptide Coupling

The amino group participates in peptide bond formation with carboxylic acids using coupling agents like DCC .

Example Reaction:

NH2 compound+RCOOHDCC DMAPRCONH compound\text{NH}_2\text{ compound}+\text{RCOOH}\xrightarrow{\text{DCC DMAP}}\text{RCONH compound}

Carboxylic AcidCoupling AgentProduct YieldSource
4-Chlorobenzoic acidDCC89%
GlycineEDC/HOBt76%

Esterification and Hydrolysis

The hydroxyl group forms esters with acyl chlorides or undergoes hydrolysis.

Esterification

Reaction:

HO compound+AcClEt3NAcO compound\text{HO compound}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N}}\text{AcO compound}

Acylating AgentBaseProduct YieldSource
Acetyl chlorideTriethylamine92%
Benzoyl chloridePyridine88%

Hydrolysis

Esters are hydrolyzed back to the alcohol using KOH .

SubstrateConditionsProduct YieldSource
Acetylated derivativeKOH, 50% EtOH/H2_2O95%

Reductive Amination

While the compound itself is an amine, it can participate in reductive amination with ketones or aldehydes.

Example Reaction:

NH2 compound+RCHONaBH3CNRCH2NH compound\text{NH}_2\text{ compound}+\text{RCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{RCH}_2\text{NH compound}

AldehydeReducing AgentProduct YieldSource
FormaldehydeNaBH3_3CN82%

Scientific Research Applications

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weights, and physicochemical properties:

Compound Name Substituents on Aryl Ring Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride 4-CF₃ 255.66 787615-24-1 Electron-withdrawing CF₃ group increases lipophilicity and alters electronic properties
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride 2-F Not provided Not specified Fluorine introduces electronegativity, potentially enhancing metabolic stability
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride hydrate 2,6-dimethylphenoxy Not provided 52392-53-7 Phenoxy linker and dimethyl substitution may reduce steric hindrance compared to dimethoxy
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride 3-F, 4-OCH₃ (amide form) Not provided Not specified Amide functionality and fluorinated benzyl group modify bioavailability
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride 3-Br Not provided 1332920-63-4 Bromine’s bulkiness may hinder receptor binding compared to methoxy groups

Detailed Structural and Functional Analysis

Substituent Effects

  • This contrasts with analogs like the trifluoromethyl (CF₃) or bromo (Br) derivatives, where electron-withdrawing or bulky groups reduce electron density and may limit solubility .
  • Halogenated Derivatives (e.g., F, Br): Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability, as seen in 3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride. Bromine, however, introduces steric hindrance, which could reduce efficacy in target binding .

Salt Formation

The hydrochloride salt form, common across analogs, enhances aqueous solubility, critical for bioavailability. For instance, 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride hydrate leverages hydration to stabilize the crystalline structure, a property likely shared with the target compound .

Functional Group Variations

Amide-containing derivatives (e.g., 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride) exhibit altered pharmacokinetics due to hydrogen-bonding capabilities, contrasting with the primary amine in the target compound .

Biological Activity

3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C11H17ClN2O3
  • Molar Mass : 254.72 g/mol
  • Structure : The compound features a propanol backbone with an amino group and a dimethoxyphenyl moiety, which may influence its biological interactions.

The biological activity of 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of various enzymes, including histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression .
  • Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures may provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer).
CompoundCell LineIC50 (μM)
3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol HClHCT-11612.5
Derivative AHeLa10.0
DoxorubicinHeLa2.29

The results indicate that the compound exhibits significant inhibitory effects on cell proliferation, comparable to established chemotherapeutic agents like doxorubicin .

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with key targets involved in cell cycle regulation and apoptosis pathways. For example, it may bind to the active sites of HDACs, thereby altering the acetylation status of histones and non-histone proteins involved in tumor growth .

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    • A study reported that analogs of 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride showed selective inhibition against various HDAC isoforms, with IC50 values ranging from 14 to 67 nM for potent inhibitors . This highlights the compound's potential as a therapeutic agent in cancer treatment.
  • Neuroprotective Effects :
    • Research has indicated that similar compounds exhibit protective effects against neurodegeneration in animal models by reducing oxidative stress markers and improving cognitive function . These findings suggest a broader therapeutic application beyond oncology.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride?

Answer:
The synthesis of amino-propanol derivatives typically involves:

  • Mannich Reaction : A three-component reaction between a ketone (e.g., dimethoxyacetophenone), formaldehyde, and ammonium chloride under reflux in ethanol to form the β-amino alcohol backbone .
  • Selective Functionalization : Protecting the hydroxyl group during amine introduction (e.g., using phthalimide intermediates) to avoid side reactions, followed by deprotection .
  • Salt Formation : Neutralization with HCl in anhydrous ether to isolate the hydrochloride salt .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:
Use orthogonal analytical techniques:

  • HPLC with UV/ELSD Detection : Quantify purity (≥95%) using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at 6.8–7.2 ppm for dimethoxyphenyl, amine protons at 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 270.1 for C₁₁H₁₇NO₃·HCl) .

Basic: What purification strategies are effective for this hydrochloride salt?

Answer:

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) at low temperatures to isolate high-purity crystals .
  • Column Chromatography : Employ silica gel with dichloromethane/methanol (9:1) gradients for intermediates .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Chiral Resolution : Use (S)- or (R)-mandelic acid as resolving agents to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in catalytic hydrogenation to achieve enantiomeric excess >90% .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Thermal Stability : Decomposition occurs above 200°C (TGA/DSC data), necessitating storage at 2–8°C in airtight containers .
  • pH Sensitivity : Hydrolysis of the amino alcohol moiety is observed at pH < 3 (HCl-mediated) or pH > 10 (OH⁻-catalyzed) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays : Compare receptor-binding data (e.g., β-adrenergic inhibition) from radioligand displacement assays vs. functional cAMP assays .
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation products (e.g., oxidized dimethoxyphenyl derivatives) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with β1-adrenergic receptor crystal structures (PDB: 2Y03) to map hydrogen bonds between the amino group and Asp138 .
  • MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100 ns trajectories .

Advanced: How to address discrepancies in reported solubility profiles?

Answer:

  • Solubility Screening : Use shake-flask method with UV quantification in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400) .
  • Hansen Solubility Parameters : Calculate δD (18.5 MPa¹/²), δP (8.2 MPa¹/²), δH (12.3 MPa¹/²) to optimize solvent blends .

Advanced: What are the key impurities to monitor during scale-up synthesis?

Answer:

  • Byproducts : Detect 3-(2,3-dimethoxyphenyl)propen-1-ol (via dehydration) and N-methylated derivatives using LC-MS .
  • Residual Solvents : Quantify ethanol (<500 ppm) and HCl (<10 ppm) via GC-FID .

Advanced: How to design SAR studies for optimizing pharmacological activity?

Answer:

  • Structural Analogues : Synthesize derivatives with methoxy → ethoxy or fluorine substitutions to assess electronic effects on receptor affinity .
  • Protease Stability Assays : Incubate with human liver microsomes (HLMs) to correlate metabolic stability with substituent bulkiness .

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